molecular formula C14H12Cl2 B1200912 1,1-Dichloro-2,2-diphenylethane CAS No. 2387-16-8

1,1-Dichloro-2,2-diphenylethane

Cat. No.: B1200912
CAS No.: 2387-16-8
M. Wt: 251.1 g/mol
InChI Key: FVMUDWLRSAABPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dichloro-2,2-diphenylethane is a diarylmethane.

Scientific Research Applications

Biodegradation Potential

1,1-Dichloro-2,2-diphenylethane (1,1-DDE) and related compounds have been studied for their biodegradability. Pseudomonas putida, a naphthalene-degrading bacterium, demonstrated over 95% degradation of 1,1-DDE-related compounds, converting them into less toxic products (Gautam & Suresh, 2009).

Catalytic Degradation

Catalytic degradation of DDT, a structurally similar compound to 1,1-DDE, using Pd/C-Et3N system under ambient conditions resulted in the formation of 1,1-diphenylethane, a less toxic byproduct. This approach is noted for its simplicity and efficiency (Monguchi, Kume, & Sajiki, 2006).

Dechlorination Techniques

Complete dechlorination of DDT and its metabolites (similar in structure to 1,1-DDE) was achieved using NaOH and Pd/C catalysts, turning them into chlorine-free products. This method offers insight into potential dechlorination pathways for 1,1-DDE and its derivatives (Ukisu, 2008).

Conformational Analysis

Studies on the molecular structure and conformational behavior of 1,1-DDE derivatives provide insights into their physical properties. These studies have implications for understanding the behavior of such compounds in various solvents and conditions (Calderbank, Fèvre, & Pierens, 1970).

Conversion Pathways

Investigations into the conversion pathways of DDT and its derivatives (related to 1,1-DDE) during hydrodechlorination processes have revealed various intermediates and end products. This research contributes to understanding the chemical transformations of such compounds (Gryglewicz & Piechocki, 2010).

Synthetic Processes

Research into the synthesis of 1,2-diphenylethane, a compound structurally similar to 1,1-DDE, highlights various synthetic methods and applications in organic chemistry (Tang Zhong-feng, 2010).

Properties

2387-16-8

Molecular Formula

C14H12Cl2

Molecular Weight

251.1 g/mol

IUPAC Name

(2,2-dichloro-1-phenylethyl)benzene

InChI

InChI=1S/C14H12Cl2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H

InChI Key

FVMUDWLRSAABPN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(Cl)Cl

2387-16-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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